4-((3,3-Difluorocyclobutyl)methoxy)-2-fluoroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((3,3-Difluorocyclobutyl)methoxy)-2-fluoroaniline is an organic compound characterized by the presence of a difluorocyclobutyl group attached to a methoxy group, which is further connected to a fluoroaniline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,3-Difluorocyclobutyl)methoxy)-2-fluoroaniline typically involves the reaction of 3,3-difluorocyclobutanol with appropriate aniline derivatives under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product. The exact reaction conditions, such as temperature, pressure, and time, can vary depending on the specific synthetic route employed.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
4-((3,3-Difluorocyclobutyl)methoxy)-2-fluoroaniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of substituted aniline derivatives.
Scientific Research Applications
4-((3,3-Difluorocyclobutyl)methoxy)-2-fluoroaniline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((3,3-Difluorocyclobutyl)methoxy)-2-fluoroaniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and function. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-((3,3-Difluorocyclobutyl)methoxy)-4-methoxyaniline
- (2-((3,3-Difluorocyclobutyl)methoxy)pyridin-4-yl)methanamine
Uniqueness
4-((3,3-Difluorocyclobutyl)methoxy)-2-fluoroaniline is unique due to its specific structural features, such as the presence of both difluorocyclobutyl and fluoroaniline groups
Properties
Molecular Formula |
C11H12F3NO |
---|---|
Molecular Weight |
231.21 g/mol |
IUPAC Name |
4-[(3,3-difluorocyclobutyl)methoxy]-2-fluoroaniline |
InChI |
InChI=1S/C11H12F3NO/c12-9-3-8(1-2-10(9)15)16-6-7-4-11(13,14)5-7/h1-3,7H,4-6,15H2 |
InChI Key |
TVVYLHYSEVNUGF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(F)F)COC2=CC(=C(C=C2)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.